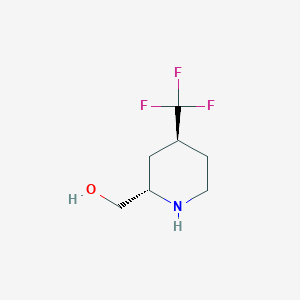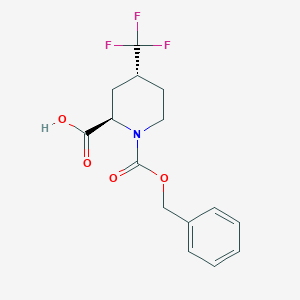
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H16F3NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group at the 4-position and a benzyl ester group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Esterification: The carboxylic acid groups are esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand to study the interactions of piperidine derivatives with biological targets. Its trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The trifluoromethyl group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs, potentially leading to improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functionalized polymers and other advanced materials.
作用机制
The mechanism of action of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the benzyl ester group can influence its solubility and membrane permeability.
相似化合物的比较
trans-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester: This compound features a tert-butyl ester group instead of a benzyl ester group, which can affect its chemical and physical properties.
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester: The cis isomer of the compound, which has different stereochemistry and may exhibit different reactivity and biological activity.
Uniqueness: The uniqueness of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyl ester group provides additional chemical versatility. These features make it a valuable compound for various scientific research applications.
属性
IUPAC Name |
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRYGKQAKFNLF-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C[C@@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8189767.png)

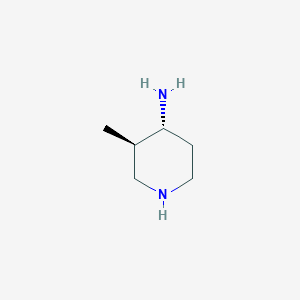
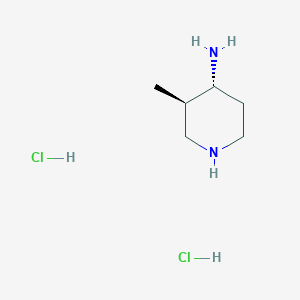

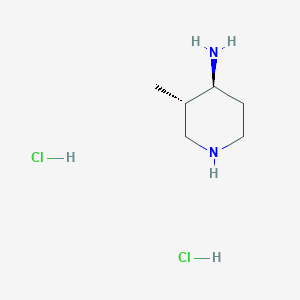
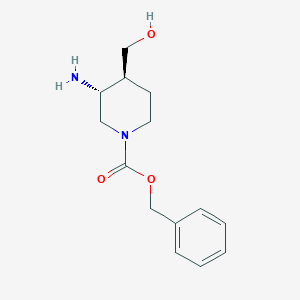

![(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8189838.png)

